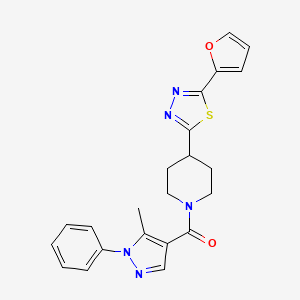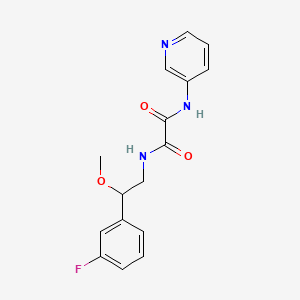![molecular formula C20H22N6O2 B2481577 3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide CAS No. 1172291-83-6](/img/structure/B2481577.png)
3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of substances that possess a pyrimido[5,4-b]indol and pyrazole moiety. These structures are notable for their potential in various biological and chemical applications due to their unique structural features and chemical properties. The synthesis, molecular structure, chemical reactions, and properties of such compounds are of significant interest in the field of medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from readily available substrates. For instance, compounds with a pyrazole core have been synthesized through reactions starting from pyrazolyl precursors, employing conditions that facilitate the formation of the desired scaffold while introducing various substituents to achieve specific chemical properties (Shestakov et al., 2009). Similar methodologies can be adapted for the synthesis of the target compound, focusing on the construction of the pyrimido[5,4-b]indol core and subsequent functionalization with the pyrazole-derived substituent.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by their complex heterocyclic systems, which influence their chemical and physical properties. X-ray crystallography and NMR spectroscopy are commonly employed techniques for structural elucidation. For example, crystallographic analysis has been used to determine the structure and confirm the formation of specific heterocyclic compounds, providing insights into their conformation and potential intermolecular interactions (Liu et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis of Pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives. These reactions lead to various structures, such as 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, involved in alkylation at nitrogen atoms, and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which undergo alkylation at the sulfur atom (Shestakov et al., 2009).
Antimicrobial Applications : Novel indole derivatives, including those with pyrimido[5,4-b]indole structures, have been synthesized and tested for antimicrobial activities. These compounds are synthesized under conventional and microwave-assisted conditions and have shown significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).
Anticancer Agent Synthesis : Studies have shown that compounds with pyrimido[5,4-b]indole structures can be synthesized and evaluated for potential anticancer activities. These compounds include 2-(1H-indol-3-yl)-9-substituted-4,7-disubstituted pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, indicating a possible application in developing new anticancer agents (Abdelhamid et al., 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways
Result of Action
Given the range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-12-15(13(2)25(3)24-12)10-21-17(27)8-9-26-11-22-18-14-6-4-5-7-16(14)23-19(18)20(26)28/h4-7,11,23H,8-10H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJCVPLVEBUYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)
![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)

![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)
![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)


![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)




![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)